(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
Description
This compound (CAS: 544479-61-0 or 1185296-42-7) is a chiral, Boc-protected trifluorinated amino acid derivative with the molecular formula C₉H₁₄F₃NO₄ and a molecular weight of 257.21 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the trifluoromethyl (-CF₃) substituent enhances metabolic stability and electronegativity. It is primarily used in peptide synthesis and medicinal chemistry as a bioisostere for leucine or other hydrophobic amino acids.
Properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKFQMRNHNNQY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207118-08-9 | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. The incorporation of the trifluorobutanoic acid moiety in drug design has been linked to increased potency against certain viral infections and cancer cell lines. For instance, a study showcased the development of antiviral agents that leverage the trifluoromethyl group to improve efficacy and selectivity against viral targets .
Case Study: Trifluoromethylated Amino Acids
A notable case study involved the synthesis of trifluoromethylated amino acids, including (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid, which were evaluated for their ability to inhibit specific cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .
Peptide Synthesis
Building Block for Peptides
This compound serves as a valuable building block in peptide synthesis. Its stable tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis of peptides. This feature is particularly advantageous in the solid-phase peptide synthesis (SPPS) approach.
Table 1: Comparison of Amino Acid Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Application in SPPS |
|---|---|---|---|
| Boc | High | Acidic conditions | Widely used |
| Fmoc | Moderate | Basic conditions | Commonly used |
| Cbz | Low | Hydrogenation | Less common |
Biochemistry
Role in Enzyme Inhibition Studies
The compound has been utilized in biochemical studies to investigate enzyme inhibition mechanisms. For example, researchers have employed this compound to probe the active sites of specific enzymes involved in metabolic pathways. The presence of the trifluoro group enhances binding affinity and selectivity towards target enzymes .
Case Study: Enzyme Kinetics
In a series of enzyme kinetics experiments, this compound was tested against various hydrolases. The findings revealed that the trifluoromethyl group significantly influenced substrate binding and catalytic efficiency, providing insights into enzyme-substrate interactions .
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Protecting Group Variants
(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid
- Structure : Features an S-configuration and a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
- Synthesis : Produced via a scalable (>300 g) method using a recyclable chiral auxiliary and Ni(II)-glycine Schiff base alkylation with CF₃–CH₂–I.
- Applications : Preferred in solid-phase peptide synthesis due to Fmoc’s base-labile deprotection (vs. Boc’s acid-labile cleavage).
- Key Difference : The Fmoc group increases molecular weight (≈311 g/mol ) and alters solubility compared to the Boc variant.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic Acid
Substituent Modifications
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid
(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid
Positional Isomers and Derivatives
3-(R/S)-Amino-4,4,4-trifluorobutanoic Acid Methyl Ester Hydrochloride
- Structure: Amino group at position 3 (vs. position 2 in the target compound) with a methyl ester.
- Role : Demonstrates how positional isomerism impacts reactivity and biological activity. The ester form improves membrane permeability but requires hydrolysis for activation.
4,4,4-Trifluoro-1-(6-methoxy-2-naphthyl)-1,3-diketone
- Structure: A β-diketone with a trifluoromethyl group (unrelated to amino acids).
- Relevance: Highlights the influence of fluorination on tautomerism (enol dominance in solution) and acidity.
Cyclohexane and Heterocyclic Analogues
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic Acid
- Structure : Incorporates a difluorocyclohexane ring.
Research Implications
- Drug Design : The Boc-protected R-isomer is advantageous for acid-stable intermediates, while Fmoc derivatives suit iterative peptide synthesis.
- Fluorination Effects : Trifluoromethyl groups improve metabolic stability and electronegativity, but aryl- or cyclohexane-substituted analogues offer tailored hydrophobicity and rigidity.
- Stereochemistry : The R-configuration may optimize interactions in chiral binding pockets, as seen in protease inhibitors or receptor agonists.
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is a fluorinated β-amino acid derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties and biological interactions, making them valuable in drug design and development.
- IUPAC Name : this compound
- Molecular Formula : C8H12F3N1O3
- CAS Number : 205445-54-1
- Molecular Weight : 227.19 g/mol
Biological Activity Overview
Fluorinated amino acids, including this compound, have been shown to exhibit various biological activities:
- Proteolytic Stability : The introduction of fluorine can enhance the stability of peptides against enzymatic degradation. This property is particularly beneficial for developing therapeutics that require prolonged activity in biological systems .
- Modulation of Biological Pathways : Fluorinated amino acids can influence the folding and stability of proteins and peptides. This can lead to altered interactions with biological targets such as enzymes and receptors .
- Antimicrobial Activity : Some studies have indicated that fluorinated compounds possess antimicrobial properties, which could be leveraged in developing new antibiotics or antimicrobial agents .
Case Study 1: Synthesis and Evaluation of Fluorinated Peptides
A study synthesized a series of fluorinated β-amino acids, including this compound, and evaluated their incorporation into peptides. The resulting peptides demonstrated enhanced resistance to proteolytic enzymes compared to their non-fluorinated counterparts. This suggests potential applications in peptide-based therapeutics where stability is crucial .
Case Study 2: Antimicrobial Properties
In a separate investigation, researchers assessed the antimicrobial activity of various fluorinated amino acids against common bacterial strains. Compounds containing trifluoromethyl groups exhibited significant inhibitory effects on bacterial growth, indicating their potential as lead compounds for antibiotic development .
Research Findings
The biological activity of this compound has been supported by various research findings:
- Enzymatic Stability : Fluorinated β-amino acids were found to resist hydrolysis by proteases more effectively than their non-fluorinated analogs .
- Peptide Folding : Studies indicated that the presence of trifluoroethyl groups in peptides could stabilize specific conformations that are favorable for binding to target proteins .
- Low Toxicity : Initial toxicity assessments suggest that this compound exhibits low cytotoxicity in mammalian cell lines, making it a promising candidate for further development in therapeutic applications .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H12F3N1O3 |
| CAS Number | 205445-54-1 |
| Molecular Weight | 227.19 g/mol |
| Proteolytic Stability | Enhanced |
| Antimicrobial Activity | Significant |
| Cytotoxicity | Low |
Q & A
Basic: What are the standard synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid, and how can its stereochemical purity be validated?
Answer:
The compound is typically synthesized via multi-step organic reactions, including Boc (tert-butoxycarbonyl) protection of the amine group, followed by trifluoromethylation and chiral resolution. A common approach involves coupling tert-butoxycarbonyl (Boc) anhydride to the amino group under basic conditions (e.g., NaHCO₃/DMF) . Stereochemical validation requires chiral HPLC or polarimetry to confirm the (R)-configuration. For purity, use NMR to verify the trifluoromethyl group integrity and avoid byproducts like diastereomers or racemized forms .
Advanced: How can researchers mitigate racemization during the synthesis of (2R)-configured Boc-protected amino acids like this compound?
Answer:
Racemization often occurs during acidic or basic deprotection steps. To minimize this:
- Use mild deprotection reagents (e.g., TFA in DCM at 0°C) instead of strong acids like HCl .
- Optimize reaction time and temperature via kinetic studies; microwave-assisted synthesis can reduce side reactions by accelerating specific steps .
- Monitor enantiomeric excess (ee) at intermediate stages using chiral stationary-phase chromatography .
Basic: What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Use UV-Vis spectroscopy or LC-MS to track degradation products in buffers (pH 2–10) over 24–72 hours.
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability: Conduct accelerated stability studies at 40°C/75% relative humidity, analyzing via and NMR for Boc-group cleavage or trifluoromethyl hydrolysis .
Advanced: How can researchers address contradictory data in bioactivity studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?
Answer:
Contradictions may arise from:
- Sample Variability: Ensure consistent synthetic protocols (e.g., purification via flash chromatography vs. recrystallization) to eliminate impurities affecting activity .
- Assay Conditions: Standardize buffer ionic strength, temperature, and enzyme batch. For example, DPP-4 inhibition assays require strict control of Zn²⁺ ion concentration .
- Statistical Validation: Use replicate experiments (n ≥ 3) and multivariate analysis to distinguish outliers .
Basic: What safety protocols are essential when handling fluorinated Boc-protected compounds?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with fluorinated intermediates .
- Ventilation: Use fume hoods during reactions releasing volatile trifluoromethyl byproducts (e.g., HF).
- Waste Disposal: Neutralize acidic waste (e.g., TFA) with bicarbonate before disposal .
Advanced: How can computational modeling optimize the interaction of this compound with target enzymes (e.g., DPP-4)?
Answer:
- Docking Studies: Use software like AutoDock Vina to model the compound’s binding to DPP-4’s active site, focusing on hydrogen bonds between the Boc group and residues like Glu205/Glu206 .
- Molecular Dynamics (MD): Simulate conformational stability under physiological conditions (e.g., 310 K, 1 atm) to predict binding free energy (ΔG) .
- QSAR Analysis: Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) on inhibitory potency using 2D/3D descriptors .
Basic: What strategies are recommended for resolving solubility issues of this compound in aqueous media?
Answer:
- Co-Solvents: Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing enzymes in biological assays .
- pH Adjustment: Ionize the carboxylic acid group by preparing sodium salts (pH > 7) .
- Micellar Systems: Incorporate surfactants like Tween-80 for in vitro studies .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 18O^{18}\text{O}18O) aid in mechanistic studies of this compound’s metabolic pathways?
Answer:
- Tracer Studies: Synthesize -labeled Boc groups to track metabolic cleavage via LC-MS/MS .
- Enzyme Kinetics: Use -labeled water in hydrolysis experiments to determine rate-limiting steps via isotope-ratio mass spectrometry .
Basic: What are the key differences in reactivity between the trifluoromethyl group and other halogenated substituents in this compound?
Answer:
- Electron-Withdrawing Effect: The -CF₃ group is stronger than -Cl or -Br, reducing nucleophilic attack on the Boc-protected amine .
- Steric Hindrance: Trifluoromethyl’s bulkiness slows SN2 reactions compared to smaller halogens, requiring polar aprotic solvents (e.g., DMF) for efficient coupling .
Advanced: How can researchers design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?
Answer:
- Core Modifications: Synthesize analogs with varying Boc substituents (e.g., Fmoc, Alloc) and trifluoromethyl positions .
- Activity Cliffs: Test truncated analogs (e.g., removing the Boc group) to identify critical pharmacophores .
- High-Throughput Screening (HTS): Use automated platforms to assay 100+ derivatives against targets like proteases or kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
